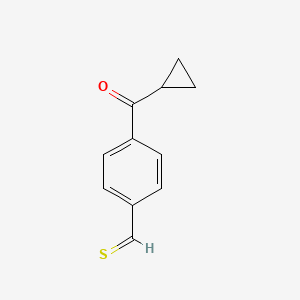
Cyclopropyl4-thiomethylphenylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl4-thiomethylphenylketone is an organic compound characterized by a cyclopropyl group attached to a phenyl ring substituted with a thiomethyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl4-thiomethylphenylketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-thiomethylphenylcyclopropane with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl4-thiomethylphenylketone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Cyclopropyl4-thiomethylphenylketone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which Cyclopropyl4-thiomethylphenylketone exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting binding affinity and reactivity. The thiomethyl group can participate in redox reactions, influencing the compound’s biological activity. The ketone functional group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their function.
Comparison with Similar Compounds
Cyclopropyl4-thiomethylphenylketone can be compared with other similar compounds such as:
Cyclopropyl4-methoxyphenylketone: Similar structure but with a methoxy group instead of a thiomethyl group, leading to different reactivity and applications.
Cyclopropyl4-chlorophenylketone:
Cyclopropyl4-nitrophenylketone: The nitro group significantly changes the compound’s electronic properties and reactivity.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of structural modifications in chemical research.
Properties
Molecular Formula |
C11H10OS |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
4-(cyclopropanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C11H10OS/c12-11(10-5-6-10)9-3-1-8(7-13)2-4-9/h1-4,7,10H,5-6H2 |
InChI Key |
YUMUGOZVWNXYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















